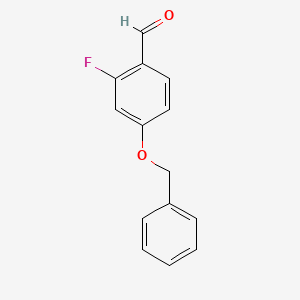

4-(Benzyloxy)-2-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCUZBWXZUPORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478290 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504414-32-8 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block in Modern Chemistry

An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzaldehyde: Synthesis, Properties, and Applications

This compound is a key organic intermediate characterized by a unique molecular architecture that makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, which features a reactive aldehyde group, a stable benzyloxy protecting group, and a strategically positioned fluorine atom, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1][2][3][4] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.[2][3][4][5] This guide offers a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound typically appears as a white to pale-yellow or yellow-brown crystalline powder.[6] It is soluble in common organic solvents like methanol, ethyl acetate, ethanol, and ether, but has limited solubility in water.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 504414-32-8 | [6] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1][2][5] |

| Molecular Weight | 230.23 g/mol | [1][2] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 72-76 °C | [6] |

| Purity | Typically ≥95-98% | [2][5] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from moisture and light.[2][5][6] | [2][5][6] |

Spectroscopic Data (Predicted)

While experimentally verified spectra for this compound are not widely available in the public domain, its expected spectroscopic characteristics can be predicted based on its structural components and by comparison with analogous compounds.[1][5][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), aromatic protons on both the benzaldehyde and benzyl rings (in the range of 6.5-8.0 ppm), and the benzylic methylene protons (~5.0 ppm).[5]

-

¹³C NMR: Key resonances are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon atom bonded to fluorine will exhibit a significant coupling constant.[5]

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), the C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100-1200 cm⁻¹).[5]

-

Mass Spectrometry: The mass spectrum is expected to display a molecular ion peak [M]⁺ at an m/z of approximately 230.23.[5] A prominent fragmentation pathway for benzylic ethers is the formation of a stable tropylium ion at m/z 91.[1]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][4] This well-established reaction involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with a benzyl halide, such as benzyl bromide, in the presence of a weak base like potassium carbonate.[2][4]

The reaction mechanism commences with the deprotonation of the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde by the base, forming a nucleophilic phenoxide ion.[2] This phenoxide then undergoes a nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[2]

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for synthesizing similar benzyloxy-substituted aromatic compounds.[8][9][10]

-

Reagents and Equipment:

-

2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.1-1.2 eq)[11]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[5][10][11]

-

Ethyl acetate, water, brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution and stir the suspension.[11]

-

Slowly add benzyl bromide dropwise to the stirring mixture at room temperature.[8][11]

-

Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[11]

-

After completion, cool the mixture to room temperature and pour it into cold water.[5]

-

Extract the aqueous mixture with ethyl acetate (3x).[8]

-

Combine the organic layers and wash sequentially with water and then brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[8][9]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[11]

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its distinct functional groups. The aldehyde is the primary site for a variety of transformations, while the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions.[1][5]

Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for constructing more complex molecules. It readily participates in:

-

Nucleophilic Additions and Condensations: Reactions such as the Knoevenagel and Claisen-Schmidt condensations allow for the formation of new carbon-carbon bonds, leading to scaffolds like chalcones, which are precursors to flavonoids and other bioactive heterocycles.[3]

-

Wittig Reaction: This reaction transforms the aldehyde into an alkene, providing a route to stilbene derivatives and other unsaturated compounds.[3]

-

Reductive Amination: The aldehyde can be converted into an amine, a crucial functional group in many pharmaceutical agents.[1]

-

Formation of Schiff Bases: Condensation with primary amines yields imines (Schiff bases), which are important intermediates for the synthesis of various heterocyclic compounds.[10]

The electronic profile of the molecule influences the reactivity of the aldehyde. The fluorine atom at the 4-position and the oxygen of the benzyloxy group at the 2-position are both electron-withdrawing via an inductive effect (-I). However, the benzyloxy group's oxygen can also donate electron density into the aromatic ring through resonance (+R), which may partially offset the inductive withdrawal, modulating the electrophilicity of the carbonyl carbon.[12]

Caption: Key synthetic transformations of the aldehyde group in this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of this compound make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.[3][10]

-

Anticancer Agents: Derivatives of benzyloxybenzaldehyde have shown potential as anticancer agents.[2] The scaffold is particularly suited for developing inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers that is linked to chemoresistance and cancer stem cells.[4] Inhibitors designed from this scaffold can block the enzyme's active site, thereby disrupting aberrant signaling pathways that promote tumorigenesis.[4]

-

Neurodegenerative Diseases: The benzyloxy-aryl motif is a promising scaffold for agents targeting neurodegenerative diseases.[1][10] For instance, chalcone derivatives synthesized from benzyloxy-substituted precursors have been explored as multifunctional agents for Alzheimer's disease.[1]

-

Other Therapeutic Areas: The 4-benzyloxy-benzylamino chemotype has been investigated for developing potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), which have potential applications in treating retinal disorders.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It may cause skin and eye irritation.[2][6][13][14]

-

Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15] Avoid breathing dust and prevent contact with skin and eyes.[13][15][16] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][13][15][16] The substance is sensitive to oxidation and should be stored under an inert atmosphere.[6]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[16][17] For skin contact, wash off with soap and plenty of water.[16][17] If inhaled, move to fresh air.[13][17] If swallowed, rinse mouth with water and seek medical attention.[14][16][17]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifecta of a reactive aldehyde, a cleavable benzyloxy protecting group, and a strategically placed fluorine atom provides a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The insights and protocols detailed in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key building block in the creation of next-generation pharmaceuticals and advanced materials.

References

[6] ChemShuttle. This compound; CAS No. 504414-32-8. [8] Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. [13] Cole-Parmer. Material Safety Data Sheet. [16] Fisher Scientific. SAFETY DATA SHEET. [1] Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. [12] Benchchem. A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. [17] Thermo Fisher Scientific. SAFETY DATA SHEET. (2009-05-19). [15] Fisher Scientific. SAFETY DATA SHEET. Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4). [14] MedchemExpress.com. Safety Data Sheet. (2025-08-05). [4] Benchchem. Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde. [5] Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. [3] Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. [9] National Institutes of Health. 4-(Benzyloxy)benzaldehyde - PMC. Benchchem. An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Benzyloxy)-4-fluorobenzaldehyde. [10] Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. [18] ECHEMI. Buy 2-(benzyloxy)-4-fluorobenzaldehyde Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Benchchem. Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)-4-fluorobenzaldehyde and Related Compounds. Sigma-Aldrich. 4-benzyloxy-3-fluorobenzaldehyde AldrichCPR. [11] Benchchem. Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. [19] Chem-Impex. 4-Fluorobenzaldehyde. [20] ChemicalBook. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum. [21] MilliporeSigma® (Sigma-Aldrich). 4-(Benzyloxy)benzaldehyde, 1 X 25 g (123714-25G). ChemicalRegister.com. 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde (CAS No. 2586125-75-7) Suppliers. [22] ChemicalBook. 4-(4-fluorobenzyloxy)benzaldehyde(56442-17-2) 1 h nmr.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. echemi.com [echemi.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

- 21. alkalisci.com [alkalisci.com]

- 22. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE(56442-17-2) 1H NMR [m.chemicalbook.com]

Introduction: A Strategic Intermediate in Modern Synthesis

An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzaldehyde (CAS: 504414-32-8)

This compound is a highly versatile aromatic aldehyde that has garnered significant attention as a key building block in medicinal chemistry and organic synthesis. Its molecular architecture is distinguished by three key functional components: a reactive aldehyde group, a stable benzyloxy protecting group, and a strategically positioned fluorine atom. This unique combination allows for a multitude of controlled, sequential chemical transformations, making it an invaluable precursor for constructing complex molecular frameworks.

The aldehyde functionality serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. The benzyloxy group provides robust protection for the phenolic hydroxyl, which can be selectively cleaved under specific conditions to unveil a new reactive site. Crucially, the fluorine substituent at the 2-position significantly influences the electronic properties of the benzene ring and can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds—a highly sought-after attribute in drug design.[1][2]

This technical guide offers a comprehensive exploration of this compound, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, spectroscopic characterization, and its applications as a pivotal intermediate in the development of novel therapeutic and agrochemical agents.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key data for this compound is summarized below.

Properties Overview

| Property | Value | Reference(s) |

| CAS Number | 504414-32-8 | [3] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1][4] |

| Molecular Weight | 230.24 g/mol | [1][4] |

| Appearance | White crystalline powder | |

| Melting Point | 72-76 °C | |

| Solubility | Soluble in methanol and ethyl acetate |

Safety, Handling, and Storage

Safe handling is paramount when working with any chemical intermediate.

-

Handling : Standard laboratory safety protocols should be followed, including the use of protective gloves and eyewear, as the compound may cause skin irritation. Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][6]

-

Storage : The compound is sensitive to oxidation and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a cool, dry, and well-ventilated place, protected from light and moisture.[5]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5]

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic O-alkylation reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

The logical choice for this synthesis is the reaction between 2-fluoro-4-hydroxybenzaldehyde and benzyl bromide. The use of a mild base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, but not so strong as to promote unwanted side reactions with the sensitive aldehyde group. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the desired Sₙ2 reaction.[7]

Synthetic Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for Williamson ether synthesis.[8][9]

-

Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the aldehyde) and stir the resulting suspension.

-

Reagent Addition : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring : Allow the mixture to stir at room temperature for 12-24 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction : Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel or via recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The expected data for this compound are as follows:

-

¹H NMR : Key signals would include the aldehydic proton (CHO) appearing as a singlet around 10 ppm. The aromatic protons on both rings would resonate in the 6.5-8.0 ppm region. The benzylic methylene protons (-OCH₂-) would be visible as a characteristic singlet around 5.0 ppm.[1]

-

¹³C NMR : The spectrum would show a resonance for the carbonyl carbon of the aldehyde group around 190 ppm. Aromatic carbons would appear in the 100-160 ppm range, with the carbon directly attached to the fluorine atom exhibiting a large one-bond coupling constant (¹J-C-F). The benzylic methylene carbon would be observed around 70 ppm.[1]

-

IR Spectroscopy : Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), the C-O-C ether linkage (around 1250 cm⁻¹), and the C-F bond (1100-1200 cm⁻¹).[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for creating molecules with potential therapeutic or biological activity. The strategic placement of its functional groups provides a robust platform for generating diverse molecular libraries for screening.

Logical Flow to Bioactive Compounds

Caption: Synthetic pathways from the core intermediate to diverse applications.

Key Application Areas

-

Antiviral Agents : In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing antiviral agents, particularly in the development of novel nucleoside analogs.

-

Agrochemicals : It functions as a building block for preparing agrochemicals, such as compounds with herbicidal activities, through various coupling reactions.

-

PPARα Agonists : The benzyloxy-benzylamino chemotype, accessible from this aldehyde via reductive amination, has been investigated for creating potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which have therapeutic potential in treating retinal disorders.[2]

-

Anticancer Research : Derivatives of benzyloxybenzaldehydes have shown promise as anticancer agents.[2] The scaffold provided by this compound can be used to synthesize new analogs with potentially enhanced efficacy and better pharmacokinetic profiles for cancer cell lines.[2]

The fluorine atom plays a critical role in these applications. Its high electronegativity can lead to more favorable interactions with biological targets, enhancing binding affinity, while the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1]

Conclusion

This compound (CAS: 504414-32-8) is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and chemical industries. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its fluorine substituent make it a highly valuable intermediate. The synthetic accessibility via robust methods like the Williamson ether synthesis ensures its ready availability for researchers. As the demand for more effective and metabolically stable therapeutic agents continues to grow, the importance of versatile and intelligently designed building blocks like this compound in the drug discovery pipeline is set to increase.

References

- This compound; CAS No. - ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKs3VEr72HaO2Kp2RaIT-EXBf9NIbc-oX42j_lwtuG4bBCCLVy6AdTvBFz0gW2edoBA8gW4VsVxKG5LV6c3Y1NDEMA03jxuYmRPsV29P1Y1jzwKd7968rosTFZ2ODd5EzbxdODv9UNzeWQMIl4lbHcRFKxW1EZo0FSbYhiO_mVzNN34m8FltuZDRQT]

- This compound | VEGCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElwWm2vyKr-X5oYZHdpzszWGszMMWa4l4dNBRAk4rqGvj5kq6tvQOlq-fHNHDB95H91VPTUxvkmhsVMOHFO4R1Izot8s0Vk1Z9MbifiBieSlqEsID22rGfm38P12ntnM7oYfsfM5ooOPO8GQ8VCYa0bdOaKXIt9Qlje00zufIC4AZgvaSp0-s=]

- 4-(4-Fluorobenzyloxy)benzaldehyde|CAS 56442-17-2 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYqK6vmQ7qc-U-REK0322K1_nu-WuUeyLm8CFZnI-2l8I2IWo6K0S5ITrPoNQt_ljNLkCHlV_fv5y4OTvNMQQWZLfyLoSFoYqJHJcTv95zuQwcphIwLr8o2LMVYt3ktpUDtBgp]

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMExAIM_ikmGLm0SptoJs6ystc1124RRN4eW_a7k8nVYCripRAf2zIeVJavmmTjfTPOwPgcJCvGYq7FwpAAVqBtoIJjlwzmoPJ5nbLvwpRveZhOqIna_yv8nQOb9i880kkeMx-VzNMiMpj2oc1REhpMIfsaKfu7LhBqVr8-Nwsg997xsH-uAMckV6YIRvPfo1Mfc6wCQZlzLUKqw==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZ0SyD-edGx77Y7LgmtRI0IFmMIk9rUbLUFTm7HYsAZGAvBC6AXrDShI924R6dHM2V437e28ZhWOmOmfBEPWTg-9aJ18ZLhIKO8xJw5RRE8nkAy-OFn9X4H8vc8txz0aBXVEJu4WEBIJaFOOuZKM8xOF97UnhA-nvgct0z_flu73p_-lDtCFlZ_DUhAfNeUulUZJC00lGMVe6mZDNYpn9VjbVFTZU9yb6INGhN1TpdhlWZffJvnhPJdsGV3AMdGh7aDWEbTVQKUg9VdcBhJTlxjJ6cetHO8_rLNE=]

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0GIYJ3FQJ4wNHpdc2L4c6NUKVhwb3WJRb67d-h4cE2nJFXBBeE9RqC8CQAieWhwSjQHHKEgnkMpA0MKlc_Au_u31ncq30MrbmXtc4jkYd5FmZnfS6xDuU27-UCSplCAaxOkyO-Sxh080NRtLTgQCX5MVKlLyU76eLBeXmX16TuoCJpRtP0AZj8ul7F6XUFb5Hq7Fh31AZzh0aC_NL3lrUux0fxo-jICQQLZyaMQCNg05xhv9oAtShuPmyEK7qWFmJOD-urfBBlN0suo1wlknipNPK]

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZaiXeZ27foXJhrmLLkei0lqidWXDFMgAMAZ9aQUa04yZA1Bg3SxrGjBgsDQA2Z2nx5ivZzSpHE_DK5YJDNhU8WPZ3pu8RcafoEt5hJAzTi_i2Pyok-7_LEZM_W7VKnvVJaiP2lXkUM3_CvapOcWqvb8Aoz3Gv4_asof6kC_wrYu57KZEUN63ARirpqQh2WzWz2ioDQGY9OWLd8-E1LyVd-RNFwakBKkZi1g=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOGeYPOGqa1_oDJUOATuO_ndWKAo7ELlJMt4NZbov2rF7rHW6rJS02nyXqzLskESSSc33JY6pWKRRIS24C3bJmLIZ2q8sZcqFKBODp4Sk5ccM_1ZUdOIUbSu8U0IO0tsY96--aapIBY-5gxroXUD7XXIoDZqRD7Gg9dahkauncj_Kj4ytSlXo43tXV_KcPmlHfOC0tCTcZJ30oJtGM2nUD0NWfeztPWoToSLWlenjeTCbS7Rs6a-R0zbL8YC4A_TQWtoFEbDd8842HRNU=]

- Material Safety Data Sheet - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8f6CfSyu0OmLmSAyV0O-Te2dunpLAQWb0ixXxs_5F5CtMTU2lrEblowOI1sk2mzXj5iNoCDJrYkeKgJuQB8wrFnzq2MNm4tfa22YlTNFOHLPAE_YAidFZ3RQrm__sJTvdDJCUEJwle-Ipk4M=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_KoHaYHwikmRGiD62PJAcwEJIdym631AnIwfATILZqMEG4ISYFNnH430_poaan6-ezoWP5PZVQ2pNV323ACT_IDeigYq-QnLc65a8PTUfsuZMLnc6UNgXdLaiLG46OyhSYVlToryIOm_WI6qKc7QBUr8bimiCIH_hrGNsKvcKxhpC63A4EtuC4woHP2orFcz9XwgP4puo4r3ZLKw4jxaPe1fV03AflqeNSBjoThqtVfed5qpfKmzdIaBljh_hG0kFtpC-b_pVYyWGQkmeOzFHbvi6Wk=]

- Safety Data Sheet - MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2M4qWQS1wOsBSdBtB089G4Q6baGbCQkBs0EZ6R35QJ7r-oKsxJ7YqA9Py_q1-YCj4ftHLatk8i4q-A9zO6FedRnTpl10_ereu7SJfOPRlnhBFHsoBLa4uoOGTw_v5nLajvKt_BJFF_H3ZCVDZlCVNG_kg4a1ByAJYkXyzuWvJ_FIeD_oyWx7LPdR0XnsWE4Va38VLDoiAzuYvvZYwRm9KjfeEA==]

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDCwQVk3eGygCqkGSHYz7Wt6N8aFD1Sh8X4KJ0vyhTP0iBqCz_7XqZPmpA31OTUjGJ1v6ZLQJnuBMxb6qh4bcIk5qmOULCzsZncn8oL66ZhoaQCTYlMKWp-Y3cFI4voG1UGyg9OMtII7serwIbIsgXbaphME3IJ1-yXEGuclLdZ99KYbzyOyn9kpnhcwRzNDdNMsEz7rDAWNq47E9s0j3HmraaA9mTSxosvs4kM7Lu5hhC2bEPoi3PXLqXE6tX3w==]

- Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mqi3haQd0W2HiDPHXCkpF1uYT_EVCSDnBTUFVJF4AxJgYnuSd2pZ-c2sQdmGopVaIgaf3B79v-Ttx0-Ss57DZO7oEYhKBQ2tmQWWVIgOyjqysDuhL9EErTNFFGDaPXXPe_0shoBsniOxWdl4zuOfHGGnfjYmUMg6RLzoBfrEZk2Xo58GmOlXza4dXGtxvw1agXJka8f_ocDqXhd0YK7_AlMcM-WsoNVUsAhRskORY8qLukje]

- Understanding the Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmbEQxNDhpeGvRslw4dNXNnIM3ELshygeLpFPJs7v5axcZejcVkiAJs_wbDiMCemgune5jL4zxoMW3x-C77HaPSh3UwbUT1rcJvEhkb7PT-uFdgCMNI1cy2Pyuk15lPzhWJ1vdvpuig9GdkV4eR3nboptVCPRosZd32b4cMptKW45CFfNWYxSQWWF7PQS1hU4ZKKCtnqggw17eqnKr_7kfvu7DiJ-_tIMDmDnWUYtWHF1LOsUXrcpwwqn5tqc]

- Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5tUWoSYeUdqZxlUb9ViAC6HG64TORqtY-lwLBAAsueU-thf-3FU-cvkknllmuwGjsLrXbdHaf3Avne7Z6CXIIC8c6jSz9UX3HO7S42dVhRRDjw__72kJ1DziKwnddIjq6pBuNf0fSq71bxCriEZeAPzK3DoCLLAzmcdQXkgD61KnZObas6XOHnmHLyseDS78P7wC-C9pE12jFA4JJiOyfOAQ=]

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSerYwZt0WaNhyie1Zd3s6jrzvrRUk-dln9qouiVKjuheJuY-dNI1AC77J4PSbzG5fh4eL5vQ5g5yPIzh9iblaTmBazjWqyh8JT01ROGtQ7MCYKi24Nf5dfwPVQ2zwTiYDiX0B7BeGoS8n]

- 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE | 56442-17-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL0ekqvSdz2NqMxwL65izmxJ6Nw9gyftTuZwHS6ywClcOekTmOwMLUT8ktAXTJ11xPp9ggJYQJNVyxEUiOK6SE4QH-kLduCRYL6stbwf8FQRNqgByu7Ji8ufP2UTfntjUhf9ZU42F8GwY9X6Q1A6HZ9IdVPPZkN5WtMemh2qxG]

- 4-(Benzyloxy)benzaldehyde - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUy38EUCrL-nffnDsEyhFXetyM16RMYSXJcGeq7WpKebsMxbwLoeIY5fZYtwVEU4LeV_EXmf0wIsViVkDGdHqtla-exjsL1k6WAgBAQ8-CMHbTVl3H6hYLBt3Chql8RZP8OM0ID7-zK665eQ==]

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrVBSEloPM1bRHWpzENWmqlTJccf8o0pkyUcuhzo_WUagEDX_j1DWdf9vLFPOC4Z_Dxo92WRm8BHiuReAXRyK_cldKM5yK4z7O1dqh9vnePZd2N2LCpo40_5-78rAZoaRJGqJUWqPu2GoZC9Z1WdLmtPvKOUpmEV_nlDAlwVi_hdfMKTHTd88Tic7maInUycOdrkPBFQQQQXQgFkbwXDqv2KLe0GM1vVRiwH7D9F4=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vegchem.com [vegchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Application of 4-(Benzyloxy)-2-fluorobenzaldehyde Structural Analogs in Drug Discovery

Abstract

The 4-(benzyloxy)-2-fluorobenzaldehyde scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a diverse array of therapeutic agents. The strategic incorporation of a fluorine atom enhances metabolic stability and binding affinity, while the benzyloxy group offers a synthetically tractable handle for structural elaboration or subsequent deprotection.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of structural analogs derived from this key intermediate. We will delve into validated synthetic protocols, the rationale behind experimental design, and the biological evaluation of these analogs, with a particular focus on their development as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their therapeutic programs.

Introduction: The Strategic Value of the this compound Core

The design of novel therapeutics is a multi-faceted challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The this compound structure provides a unique convergence of features that medicinal chemists can exploit to address these challenges.

-

The Fluorine Advantage : The presence of a fluorine atom at the 2-position of the benzaldehyde ring is critical. Fluorine's high electronegativity can modulate the acidity of adjacent protons and influence the molecule's conformation and electronic properties. This often leads to enhanced binding affinity with biological targets and improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][4]

-

Synthetic Versatility of the Aldehyde : The aldehyde functional group is a linchpin for synthetic diversification.[1] It readily participates in a wide range of chemical transformations, including reductive aminations, Wittig reactions, aldol condensations, and the formation of Schiff bases, allowing for the construction of a vast library of structural analogs.[1][2][5][6]

-

The Benzyloxy Protecting Group : The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a variety of reaction conditions yet can be selectively removed during the synthetic sequence, providing another point for molecular modification.[3][5][7]

Derivatives of this scaffold have shown significant promise in oncology and the treatment of neurodegenerative diseases, underscoring the therapeutic potential embedded within this chemical framework.[1]

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The most common and efficient method for preparing this compound is the Williamson ether synthesis.[3][4][7][8] This process involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methodologies for the synthesis of benzyloxy-substituted aromatic compounds.[3][8]

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde (1.0 equivalent)

-

Benzyl bromide (1.1 - 1.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-4-hydroxybenzaldehyde and anhydrous DMF. Stir the mixture until all the solid has dissolved.[8]

-

Addition of Base : Add anhydrous potassium carbonate to the solution. The use of a slight excess of this weak base is crucial to ensure complete deprotonation of the phenolic hydroxyl, forming the phenoxide nucleophile.[8]

-

Addition of Benzylating Agent : While stirring vigorously, add benzyl bromide dropwise to the suspension at room temperature.[8]

-

Reaction : The reaction is typically heated to 60-80°C to facilitate the Sₙ2 reaction.[8] Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into water.[5]

-

Extraction : Extract the aqueous layer multiple times with ethyl acetate.[8]

-

Washing : Combine the organic layers and wash sequentially with deionized water and then a brine solution to remove residual DMF and inorganic salts.[5][8]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5][8][9]

-

Purification : The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[8]

Causality and Insights:

-

Solvent Choice : A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and promoting the Sₙ2 reaction pathway.[8]

-

Base Selection : Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. It is also easily removed during the aqueous work-up.

Generation of Structural Analogs: Focus on Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[10] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[10][11] The this compound scaffold is an excellent starting point for the synthesis of kinase inhibitors.[12]

A common strategy to generate a library of analogs is through reductive amination, which couples the aldehyde to a variety of primary or secondary amines.

Workflow for Analog Synthesis and Evaluation

The development of novel kinase inhibitors from the core scaffold follows a logical and iterative workflow.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Biological Evaluation of Kinase Inhibitor Analogs

The initial biological assessment of newly synthesized compounds is typically performed using in vitro kinase assays.[13][14] These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific target kinase.[11][13]

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay, a highly sensitive method for determining kinase activity.[11][15]

Materials:

-

Purified recombinant target kinase

-

Specific peptide or protein substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Preparation : In a microtiter plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

-

Inhibitor Addition : Add the synthesized analogs at a range of concentrations to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

-

Initiation of Reaction : Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ value determination.[11]

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Stopping the Reaction : Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The paper binds the phosphorylated peptide/protein substrate.

-

Washing : Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification : Place the washed paper pieces into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis : The radioactivity counts are proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Data Presentation and Structure-Activity Relationships (SAR)

The quantitative data obtained from these assays are crucial for establishing Structure-Activity Relationships (SAR).[16][17][18] SAR analysis helps to identify which structural modifications lead to increased potency and selectivity.[16][19]

Table 1: Hypothetical SAR Data for Kinase X Inhibitors

| Compound ID | R-Group (from Amine) | IC₅₀ (nM) vs. Kinase X |

| ANA-01 | 3-aminopyridine | 75 |

| ANA-02 | 4-aminopyridine | 250 |

| ANA-03 | Aniline | 1200 |

| ANA-04 | 3-amino-indazole | 15 |

From this hypothetical data, a medicinal chemist could infer that a hydrogen bond donor/acceptor system, such as that in the indazole ring of ANA-04 , is critical for potent inhibition of Kinase X. This insight guides the next round of synthesis to further explore modifications around the indazole scaffold.[16]

Signaling Pathway Context

Understanding the biological context in which the target kinase operates is essential. For instance, many targeted kinases are components of signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt pathway.[20] Inhibitors derived from the this compound scaffold can block these pathways.

Caption: Inhibition of the PI3K/Akt signaling pathway by a kinase inhibitor.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the fluorinated and benzyloxy-substituted ring provide a strong foundation for developing potent and selective drug candidates.[1][2] The systematic application of the synthetic and biological evaluation workflows detailed in this guide enables the efficient exploration of chemical space and the rational optimization of lead compounds, ultimately accelerating the journey from a chemical starting point to a potential clinical candidate.

References

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

- Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC).

- Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Deriv

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Kinase assays. BMG LABTECH.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Biochemical Kinase Assays. Thermo Fisher Scientific.

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Benchchem.

- In vitro JAK kinase activity and inhibition assays. PubMed (NIH).

- An In-depth Technical Guide to 2-(Benzyloxy)

- Benzaldehyde Prepar

- Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.

- 2-Fluorobenzaldehyde. Chem-Impex.

- 4-(Benzyloxy)benzaldehyde. PubMed Central (NIH).

- Fluorobenzaldehyde. Wikipedia.

- Structure Activity Rel

- Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central (NIH).

- Synthesis and anticancer activity of benzyloxybenzaldehyde deriv

- Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.

- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)

- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4). Benchchem.

- Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Benzaldehyde Series. Sparrow Chemical.

- Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube.

- Structure activity rel

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central (PMC).

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.

- Structure-activity relationships for the design of small-molecule inhibitors.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central (PMC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pharfac.mans.edu.eg [pharfac.mans.edu.eg]

- 19. researchgate.net [researchgate.net]

- 20. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR analysis of 4-(Benzyloxy)-2-fluorobenzaldehyde

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to move beyond a simple data report, offering a deep dive into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation required for unambiguous structural elucidation. We will explore the synergistic and antagonistic electronic effects of the aldehyde, fluoro, and benzyloxy substituents on the carbon chemical shifts (δ) and the diagnostic impact of carbon-fluorine scalar coupling (J-coupling). This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: The Molecule and the Method

This compound is a trifunctionalized benzene derivative. Its utility as a synthetic intermediate is predicated on the precise arrangement of its substituents, which dictates its reactivity and potential biological interactions. The aldehyde group is a versatile chemical handle, the benzyloxy group serves as a common protecting group for phenols, and the fluorine atom can critically modulate properties such as metabolic stability and binding affinity.

Given this complexity, unequivocal structural verification is paramount. While various analytical techniques contribute to characterization, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton.[1] It provides not only a count of non-equivalent carbon atoms but also detailed information about their electronic environment, hybridization, and, in this case, proximity to a fluorine atom. The interpretation of its ¹³C NMR spectrum, however, is non-trivial due to the overlapping influences of induction and resonance from three distinct substituents.

Theoretical Principles: Predicting the Spectrum

The chemical shift of each carbon atom in this compound is a composite of several electronic effects. A predictive understanding is crucial for accurate spectral assignment.

-

The Aldehyde Group (-CHO): The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum, typically appearing far downfield between 190-200 ppm.[2] This is due to the strong deshielding effect of the doubly bonded, electronegative oxygen atom.[3][4]

-

The Benzyloxy Group (-OCH₂Ph): This group influences the spectrum in two ways. The benzylic methylene carbon (-OCH₂-) typically resonates in the 60-80 ppm range.[5] The ether oxygen is an electron-donating group through resonance, which tends to shield the ortho and para positions of the benzaldehyde ring, shifting their signals upfield.[6][7]

-

The Fluorine Substituent (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect that deshields adjacent atoms. However, it also has a resonance-donating effect. The most significant impact of fluorine in ¹³C NMR is its spin (I = ½), which leads to scalar coupling with carbon nuclei. This coupling is observed through multiple bonds, providing invaluable structural information.[8][9]

These couplings split the carbon signals into doublets (or more complex multiplets if other couplings are present), and the magnitude of the coupling constant is diagnostic of the C-F distance.[12]

Logical Framework for Substituent Effects

The interplay of these groups determines the final chemical shifts. The diagram below illustrates the dominant electronic influences on the benzaldehyde ring.

Caption: Logical flow of electronic effects influencing ring carbon shifts.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum, especially for a fluorinated compound, requires a meticulous and validated protocol. The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over many scans.[1]

Step-by-Step Acquisition Workflow

Caption: Standard workflow for ¹³C NMR analysis.

Causality Behind Protocol Choices:

-

Sample Concentration (50-100 mg): A higher concentration is required for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, ensuring an adequate signal-to-noise ratio within a reasonable time.[13][14]

-

Solvent (CDCl₃): Deuterated chloroform is a common choice due to its excellent solubilizing power for many organic compounds and its well-characterized solvent signals.[14] Its residual ¹³C signal appears as a triplet at approximately 77.2 ppm, which serves as a convenient internal reference.[5][15]

-

Filtration: Removing particulate matter is critical. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution, which can obscure fine details like small C-F couplings.

-

Pulse Program (zgpg30): This is a standard Bruker pulse program for a 1D ¹³C experiment with a 30° pulse angle and proton decoupling. The smaller pulse angle allows for a shorter relaxation delay (D1) between scans, accelerating data acquisition.

-

Relaxation Delay (D1, 2-5s): This delay allows the carbon nuclei to return to thermal equilibrium before the next pulse. It is particularly important for quaternary carbons, which relax more slowly. A sufficient delay ensures that peak intensities are more representative, although ¹³C NMR is not inherently quantitative without further optimization.[16]

-

Proton Decoupling: The spectrum is acquired while irradiating all proton frequencies. This collapses ¹³C-¹H couplings, simplifying the spectrum to singlets (or multiplets only from coupling to other nuclei like ¹⁹F). It also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[4][12]

Spectral Analysis and Peak Assignment

Predicted ¹³C NMR Data Table

The following table summarizes the predicted chemical shifts (δ) and key coupling constants (J) for this compound, assuming CDCl₃ as the solvent.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale / Comments |

| C=O | ~188.5 | d | ⁴JCF ≈ 3-5 | Aldehyde carbonyl, deshielded.[19][20] Exhibits small four-bond coupling to fluorine. |

| C4 | ~165.0 | d | ²JCF ≈ 20-25 | Aromatic carbon bonded to oxygen, deshielded by -O- but shows a large ²JCF. |

| C2 | ~162.0 | d | ¹JCF ≈ 250-260 | Aromatic carbon directly bonded to fluorine, shows characteristic large one-bond coupling.[9][10] |

| C6 | ~133.5 | d | ⁴JCF ≈ 3-4 | Ortho to the aldehyde, deshielded. Shows small long-range C-F coupling. |

| C1 | ~122.0 | d | ²JCF ≈ 15-20 | Ipso-carbon to the aldehyde. Shielded relative to benzaldehyde due to substituents.[3] |

| C5 | ~112.0 | s | - | Ortho to the benzyloxy group, shielded by its +R effect. Too far for significant C-F coupling. |

| C3 | ~105.5 | d | ³JCF ≈ 8-10 | Ortho to both F and O-Bn, significantly shielded. Shows three-bond C-F coupling. |

| -OCH₂- | ~71.5 | s | - | Typical chemical shift for a benzylic ether carbon.[16] |

| Bn-C1' | ~135.5 | s | - | Ipso-carbon of the benzyl ring. |

| Bn-C2'/C6' | ~128.8 | s | - | Ortho carbons of the benzyl ring. |

| Bn-C3'/C5' | ~128.4 | s | - | Meta carbons of the benzyl ring. |

| Bn-C4' | ~127.8 | s | - | Para carbon of the benzyl ring. |

Note: Bn = Benzyl group (C₆H₅CH₂-)

Detailed Interpretation

-

The Aldehyde Carbon (C=O): Expected around 188.5 ppm. Its appearance as a doublet, due to ⁴JCF, is a key indicator of the fluorine's position relative to the aldehyde.

-

The Fluorine-Bearing Carbon (C2): This signal is the most diagnostic. It will be a doublet with a very large splitting (~255 Hz) centered around 162 ppm. Identifying this ¹JCF coupling is the primary confirmation of the fluorine's location.[9]

-

The Oxygen-Bearing Carbon (C4): Located around 165 ppm, this carbon is also significantly deshielded and will appear as a doublet due to a substantial ²JCF coupling (~22 Hz).

-

The Shielded Aromatic Carbons (C3, C5): The carbons at positions 3 and 5 are the most shielded. C3 (~105.5 ppm) will be a doublet from ³JCF, while C5 (~112.0 ppm) will likely be a singlet, providing a clear point of distinction. This significant upfield shift is a result of the strong resonance-donating effect of the adjacent oxygen atom.

-

The Benzyl Group Carbons: The five signals of the benzyloxy group (one CH₂, four aromatic) will appear as sharp singlets in their expected regions, confirming the presence of this substituent.

Conclusion for the Applied Scientist

The ¹³C NMR analysis of this compound is a powerful method for its definitive structural confirmation. A successful analysis hinges on three pillars: a robust theoretical understanding of substituent effects, a meticulously executed experimental protocol, and a systematic approach to spectral interpretation. The key diagnostic features are the highly deshielded aldehyde carbon and the distinct splitting patterns induced by the fluorine atom. Specifically, the identification of the large ¹JCF coupling constant for C2 and the smaller, long-range ²JCF, ³JCF, and ⁴JCF couplings for C4, C1, C3, and the carbonyl carbon, respectively, allows for the unambiguous assignment of the entire carbon framework. This guide provides the foundational knowledge and practical framework necessary for researchers to confidently perform and interpret this analysis, ensuring the integrity of their chemical entities in research and development pipelines.

References

- Magn Reson Chem. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.

- BenchChem. (2025). A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.

- Iowa State University. NMR Sample Preparation.

- ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- University of Leicester.

- EPFL.

- University of Maryland. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- Oregon St

- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Chemistry Steps. 13C Carbon NMR Spectroscopy.

- NPTEL. 13C NMR spectroscopy • Chemical shift.

- Supporting Information. Chem. Commun., 2014, 50, 2330–2333.

- IONiC / VIPEr. (2008).

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- University of Ottawa NMR Facility Blog. (2007).

- University of Calgary. Notes on NMR Solvents.

- Reddit. (2017). Referencing CDCl3 in 13C nmr.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids.

- ChemicalBook. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- ResearchGate.

- National Institutes of Health (NIH). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. rsc.org [rsc.org]

- 11. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]

- 18. acdlabs.com [acdlabs.com]

- 19. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(Benzyloxy)-2-fluorobenzaldehyde

<

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(Benzyloxy)-2-fluorobenzaldehyde (C₁₄H₁₁FO₂), a key intermediate in organic and medicinal chemistry.[1][2] The document outlines the theoretical principles underpinning the vibrational characteristics of this molecule, presents a robust experimental protocol for acquiring high-fidelity spectra, and offers a detailed interpretation of the resulting spectral data. By correlating specific absorption bands to the compound's distinct functional groups—aromatic aldehyde, aryl ether, and carbon-fluorine bond—this guide serves as an essential resource for researchers, scientists, and drug development professionals for structural verification and quality assessment.

Introduction: The Structural Significance of this compound

This compound is a multi-functionalized aromatic compound of significant interest in synthetic chemistry.[3] Its molecular architecture, featuring a reactive aldehyde, a stable benzyloxy protecting group, and a strategically positioned fluorine atom, makes it a versatile precursor for the synthesis of complex, biologically active molecules.[1][4] The aldehyde group serves as a handle for countless transformations, the benzyloxy moiety offers a selectively removable protecting group for a phenolic hydroxyl, and the fluorine atom can critically influence the metabolic stability and binding affinity of derivative compounds.[1][4]

Given its role as a foundational building block, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of the key functional groups that define the molecule's identity and reactivity. This guide elucidates the principles and practices for obtaining and interpreting the IR spectrum of this compound with scientific rigor.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent chemical bonds. For this compound, the spectrum is a superposition of the characteristic vibrations of its functional components. A theoretical understanding of these expected absorptions is the cornerstone of accurate spectral interpretation.

The primary vibrational modes anticipated for this compound are:

-

Aldehyde Group (-CHO): This group gives rise to two highly diagnostic signals. The C=O (carbonyl) stretch is a strong, sharp absorption, with its position influenced by conjugation. For aromatic aldehydes, this peak is typically found between 1710 and 1685 cm⁻¹.[5][6] Additionally, the aldehyde C-H bond exhibits a characteristic pair of weaker absorptions, often appearing as a "Fermi doublet," between 2860-2760 cm⁻¹.[6][7][8] The presence of both the C=O and the C-H doublet is strong evidence for an aldehyde.[9]

-

Aromatic Rings (C₆H₄ and C₆H₅): The molecule contains two aromatic rings which contribute several characteristic bands. The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10][11][12] In-ring C=C stretching vibrations produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[11][13]

-

Aryl Ether Linkage (Ar-O-CH₂-): Aryl alkyl ethers are characterized by two prominent C-O stretching bands. An asymmetric stretch typically appears at a higher wavenumber, around 1250 cm⁻¹, while a symmetric stretch is found near 1040 cm⁻¹.[14][15][16] The asymmetric C-C-O stretch for aromatic ethers is a major peak found between 1300 and 1200 cm⁻¹.[17]

-

Aliphatic Methylene Group (-CH₂-): The methylene bridge of the benzyloxy group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[8]

-

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known to produce a strong absorption in the infrared spectrum. This band is typically located in the 1360-1000 cm⁻¹ region, and its exact position is sensitive to the molecular environment.[18] For monofluorinated aromatic compounds, a strong band between 1110 and 1000 cm⁻¹ is expected.[18]

The following diagram illustrates the logical flow for predicting the spectral features based on the molecule's structure.

Caption: Logical workflow from molecular structure to predicted IR absorptions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and proper instrument configuration. As this compound is a solid at room temperature, several techniques are applicable.[1][4] The Attenuated Total Reflectance (ATR) method is recommended for its simplicity, reproducibility, and minimal sample preparation.[19][20]

Instrumentation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal for its durability and broad spectral range.[21]

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum (scan) of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same instrument parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the ATR crystal thoroughly using a suitable solvent to remove all traces of the sample.

-

The resulting spectrum may be processed using the spectrometer software. Common processing steps include baseline correction to flatten the spectral baseline and, if necessary, application of a smoothing algorithm (e.g., Savitzky-Golay) to reduce noise.

-

The entire experimental workflow is depicted in the diagram below.

Caption: Standard operating procedure for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The following table summarizes the predicted and commonly observed absorption bands for this compound, providing a robust framework for structural verification.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100–3000 | Weak-Medium | C-H Stretch | Aromatic Rings |

| 2950–2850 | Weak-Medium | C-H Stretch | Aliphatic (-CH₂) |

| ~2860, ~2760 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1695 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| 1600–1450 | Medium-Strong | C=C In-Ring Stretch | Aromatic Rings |

| ~1250 | Strong | Asymmetric C-O Stretch | Aryl Ether |

| 1250-1100 | Strong | C-F Stretch | Carbon-Fluorine |

| ~1040 | Medium-Strong | Symmetric C-O Stretch | Aryl Ether |

Analysis of Key Spectral Regions:

-

3100-2700 cm⁻¹ Region: This region is diagnostic for the C-H stretching vibrations. Look for the weaker aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹, and, crucially, the pair of weak bands around 2860 and 2760 cm⁻¹ that confirm the aldehyde C-H.[8]

-

1750-1650 cm⁻¹ Region: This region is dominated by the carbonyl group. A strong, sharp peak around 1695 cm⁻¹ is the most prominent feature in the spectrum and is definitive evidence for the conjugated aldehyde's C=O stretch.[6][22] Its position reflects the electronic effect of the aromatic ring.

-

1600-1450 cm⁻¹ (The "Aromatic" Region): The presence of multiple bands here confirms the existence of the aromatic rings. These absorptions are due to the stretching of the carbon-carbon double bonds within the rings.[11]

-

1300-1000 cm⁻¹ (The "Fingerprint" Region): This region, while complex, contains several vital peaks. It is here that the strong absorptions for the aryl ether C-O stretches (~1250 and ~1040 cm⁻¹) and the strong C-F stretch (1250-1100 cm⁻¹) are expected.[17][18] Overlap between the asymmetric C-O and the C-F stretch is possible, which may require careful analysis of the band shape and comparison with spectra of similar compounds.[8]

Conclusion: A Self-Validating Spectroscopic Profile

The FT-IR spectrum of this compound provides a self-validating system for structural confirmation. The presence of the characteristic aldehyde bands (a strong C=O stretch ~1695 cm⁻¹ and a C-H doublet ~2860/2760 cm⁻¹), combined with absorptions for the aromatic rings, the aryl ether linkage, and the carbon-fluorine bond, creates a unique spectroscopic fingerprint. By following the robust protocol outlined in this guide, researchers can confidently verify the identity and integrity of this important synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling techniques for ir. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Fiveable. (n.d.). IR instrumentation and sampling techniques | Spectroscopy Class Notes. Retrieved from [Link]

-

TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy?. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a.... Retrieved from [Link]

-

PubMed. (n.d.). ATR-FTIR Spectroscopy Reveals Polycyclic Aromatic Hydrocarbon Contamination Despite Relatively Pristine Site Characteristics: Results of a Field Study in the Niger Delta. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR spectra (FTIR-microscopy) and aliphatic and aromatic fragments.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tutorchase.com [tutorchase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. IR spectrum: Ethers [quimicaorganica.org]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass spectrometry of 4-(Benzyloxy)-2-fluorobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-2-fluorobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in contemporary organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which includes a reactive aldehyde, a benzyloxy protecting group, and a fluorine atom, offers a versatile platform for constructing complex, biologically active molecules.[2][3][4] The strategic incorporation of fluorine is a common tactic to improve metabolic stability and binding affinity in drug candidates.[3][5][6] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, detailing predictable fragmentation pathways, offering validated analytical protocols, and explaining the expert rationale behind these methodologies.

Core Physicochemical Properties and Structural Features

A thorough understanding of the molecule's properties is fundamental to developing a robust mass spectrometry method. The structure combines features of a benzaldehyde, a benzyl ether, and a fluorinated aromatic ring, each influencing its behavior in the mass spectrometer.

| Property | Value | Reference(s) |

| CAS Number | 504414-32-8 | [1][7] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2][6] |

| Molecular Weight | 230.23 g/mol | [2][6] |

| Appearance | White crystalline powder | [1] |

| Key Structural Features | Aldehyde group, Benzyloxy ether linkage, Fluoro-substituted aromatic ring | [2] |